molecular formula C8H14N2S B13528359 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Cat. No.: B13528359
M. Wt: 170.28 g/mol
InChI Key: OBFRPHJPWLEYDR-UHFFFAOYSA-N
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Description

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound. It belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the thiol group in its structure makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol can be synthesized through several methodsThis reaction typically requires a catalyst, such as iodine, and is carried out under mild conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding pyrazoline derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Pyrazoline derivatives.

    Substitution: Thioethers and other sulfur-containing compounds.

Scientific Research Applications

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
  • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Uniqueness: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological properties. This differentiates it from other similar compounds that lack the thiol functionality .

Properties

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-5(2)10-7(4)8(11)6(3)9-10/h5,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFRPHJPWLEYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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